molecular formula C12H16 B3394687 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 65338-06-9

1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3394687
CAS No.: 65338-06-9
M. Wt: 160.25 g/mol
InChI Key: NRUTYKMOTTYXTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetralin is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) .


Molecular Structure Analysis

The molecular weight of 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is 132.2023 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of

, which is transferred to the coal . The partially hydrogenated coal is more soluble .


Physical And Chemical Properties Analysis

Tetralin is a colorless liquid . It has a density of 0.970 g/cm3 , a melting point of -35.8 °C , and a boiling point of 206 to 208 °C . It is insoluble in water and has a viscosity of 2.02 cP at 25 °C .

Safety and Hazards

The flash point of Tetralin is 77 °C and its autoignition temperature is 385 °C . The LD50 (rats, oral) is 2.68 g/kg . Tetralin induces methemoglobinemia . It is advised to avoid contact with skin and eyes, and inhalation of vapor or mist .

Future Directions

Tetralin is a constituent of petroleum and coal tar . It is used in coal liquefaction and as an alternative to turpentine in paints and waxes . Degradation of tetralin by Corynebacterium sp. strain C125, and by pyrolysis have been reported . This suggests potential future directions in the study and application of this compound.

Properties

IUPAC Name

1,2-dimethyl-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUTYKMOTTYXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983962
Record name 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65338-06-9
Record name Naphthalene, 1,2,3,4-tetrahydrodimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065338069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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